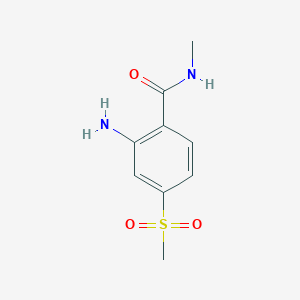
2-amino-N-methyl-4-(methylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-methyl-4-(methylsulfonyl)benzamide is an organic compound with a complex structure that includes an amino group, a methyl group, and a methylsulfonyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-4-(methylsulfonyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and solid acid catalysts can enhance the efficiency and sustainability of the process .
化学反応の分析
Types of Reactions
2-amino-N-methyl-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.
科学的研究の応用
2-amino-N-methyl-4-(methylsulfonyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It may be explored for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2-amino-N-methyl-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Some compounds similar to 2-amino-N-methyl-4-(methylsulfonyl)benzamide include:
- 4-(methylsulfonyl)aniline
- 2-amino-4-(methylsulfonyl)benzoic acid
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
生物活性
2-amino-N-methyl-4-(methylsulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies. The compound's unique structural features contribute to its interaction with various biological targets, making it a candidate for therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C8H10N2O2S
- Molecular Weight : 194.24 g/mol
- CAS Number :
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methylsulfonyl group enhances the compound's solubility and bioavailability, facilitating its interaction with biological targets.
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in disease pathways, particularly those associated with inflammatory responses and cancer cell proliferation.
- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways crucial for cellular function and survival.
Antiviral Properties
Recent studies have indicated that derivatives of benzamide compounds exhibit antiviral activity against several viral pathogens. For instance, compounds structurally related to this compound have demonstrated efficacy against Hepatitis B virus (HBV) and other viral infections by enhancing intracellular levels of antiviral proteins like APOBEC3G .
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in inhibiting tumor cell growth. In vitro assays indicate that it exhibits cytotoxic effects on various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest .
Case Studies
- Study on Antiviral Activity :
- Anticancer Research :
Data Table: Biological Activity Overview
特性
分子式 |
C9H12N2O3S |
|---|---|
分子量 |
228.27 g/mol |
IUPAC名 |
2-amino-N-methyl-4-methylsulfonylbenzamide |
InChI |
InChI=1S/C9H12N2O3S/c1-11-9(12)7-4-3-6(5-8(7)10)15(2,13)14/h3-5H,10H2,1-2H3,(H,11,12) |
InChIキー |
UYAJIMOIFCOKKZ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















